molecular formula C17H17N5O3 B2877710 (Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide CAS No. 2035004-61-4

(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide

Número de catálogo: B2877710
Número CAS: 2035004-61-4
Peso molecular: 339.355
Clave InChI: DYOCZKUBXIXJOV-VURMDHGXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for the development of novel cancer therapeutics. This compound belongs to the 1,2,4-triazolo[4,3-b]pyridazine chemical class, a fused heterocyclic scaffold recognized for its versatile bioactivity and potential to inhibit key proteins involved in cancer cell survival . Recent computational studies have identified closely related 1,2,4-triazolo[4,3-b]pyridazine derivatives as promising inhibitors of Myeloid Cell Leukemia-1 (Mcl-1), a pro-survival protein that is a critical therapeutic target in Acute Myeloid Leukemia (AML) . These analogs demonstrate potent anti-proliferative activity against AML cell lines, suggesting this chemical series holds strong potential for targeted cancer therapy research . The structural features of this compound, including the methoxy-substituted triazolopyridazine core and the (Z)-configured acrylamide sidearm, are designed to facilitate specific interactions with biological targets. Researchers can leverage this compound as a key chemical tool for probing disease mechanisms and conducting structure-activity relationship (SAR) studies to develop more potent and selective inhibitors. This product is intended for research purposes in a controlled laboratory environment.

Propiedades

IUPAC Name

(Z)-3-(3-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-13-5-3-4-12(10-13)6-8-16(23)18-11-15-20-19-14-7-9-17(25-2)21-22(14)15/h3-10H,11H2,1-2H3,(H,18,23)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOCZKUBXIXJOV-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C=CC3=CC(=CC=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC(=CC=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of triazolo-pyridazine, a class known for various pharmacological effects including anticancer, antimicrobial, and enzyme inhibition properties.

Structure and Properties

The compound's structure includes a triazole ring fused with a pyridazine moiety, which is essential for its biological activity.

Property Details
Molecular Formula C15H16N4O3
Molecular Weight 288.31 g/mol
CAS Number 1322604-60-3
Solubility Soluble in DMSO and ethanol

Biological Activity Overview

Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant biological activities. The specific compound has shown promise in several areas:

  • Anticancer Activity
    • In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from the same core structure have shown IC50 values as low as 0.15 μM against MCF-7 cells .
  • Enzyme Inhibition
    • The compound has been studied as a dual inhibitor of c-Met and Pim-1 kinases. These kinases are critical in cancer progression and therapy resistance. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Mechanism of Action
    • The mechanism involves the induction of apoptosis through activation of caspase pathways and cell cycle arrest at the S phase. Studies have shown that compounds similar to this compound significantly increase levels of caspase-9 while decreasing phosphorylated forms of PI3K and AKT .

Case Studies

Several studies have focused on the biological evaluation of triazolo[4,3-b]pyridazine derivatives:

  • Study 1 : A series of derivatives were synthesized and tested for their cytotoxicity against 60 different cancer cell lines. Among them, one derivative showed a mean growth inhibition percentage (GI%) of 55.84% at a concentration of 10 μM .
  • Study 2 : Another research explored the effects of these compounds on breast cancer cell lines (MCF-7). The findings indicated that one derivative caused a 29.61-fold increase in apoptosis compared to control groups .

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerIC50 = 0.15 μM against MCF-7
Enzyme InhibitionDual inhibition of c-Met and Pim-1
Apoptosis InductionIncreased caspase-9 activity
Cell Cycle ArrestS-phase arrest in MCF-7 cells

Comparación Con Compuestos Similares

Pyridine vs. Pyridazine Derivatives

  • Compound 11g (N-[3-(1-Allyl-1H-[1,2,3]triazol-4-ylmethoxy)pyridin-2-yl]-3-phenyl-acrylamide): Replaces the pyridazine core with a pyridine ring. Activity differences may arise from reduced π-π stacking or hydrogen bonding .
  • Compound 3512 (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide: Features an oxazolone core instead of triazolopyridazine. The oxazolone’s electrophilic carbonyl may confer reactivity absent in the triazolopyridazine system, influencing covalent binding or metabolic pathways .

Triazole-Containing Analogues

  • Compound 194 (N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide): Shares a triazole-fused heterocycle but lacks the pyridazine ring. The dihydro-triazolopyrazine system may exhibit distinct redox properties or tautomerism, affecting target engagement .

Substituent Effects on Bioactivity

Methoxy Positioning

  • The 3-methoxyphenyl group in the target compound contrasts with Compound 3f (N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide), which has a 2-methoxy-4-morpholinophenyl group. The morpholino substituent in 3f enhances solubility and may facilitate interactions with polar binding pockets, whereas the 3-methoxy group in the target compound could favor hydrophobic interactions .

Nitro vs. Methoxy Substitutions

  • Evidence from nitroimidazole and nitrofuryl derivatives (e.g., 4b, 4f, 4g ) shows nitro groups enhance antimycobacterial activity, while methoxy groups in the target compound may prioritize metabolic stability over direct antimicrobial effects .

Physicochemical Properties

Critical Micelle Concentration (CMC)

  • Quaternary ammonium analogs like BAC-C12 exhibit CMC values of 0.4–8.3 mM, suggesting that polar substituents in the target compound could reduce aggregation, improving bioavailability .

Solubility and LogP

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Notes Solubility/LogP Insights Reference ID
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-methoxy, 3-methoxyphenyl acrylamide (Z) Predicted kinase/modulation Moderate LogP, enhanced stability
Compound 11g Pyridine Allyl-triazole, phenyl acrylamide Unreported activity Higher solubility vs. target
Compound 3512 Oxazolone 4-hydroxy-3-methoxyphenyl, p-tolyl Anticellular activity (in vitro) Lower LogP due to hydroxy group
Compound 3f Imidazo[1,2-a]pyrimidine 2-methoxy-4-morpholinophenyl Kinase inhibition (e.g., EGFR) High solubility (morpholino)
Nitroimidazole derivatives (4b, 4f, 4g) Nitroimidazole Nitro, aryl substitutions Antimycobacterial activity Variable (nitro reduces LogP)

Research Implications

The target compound’s triazolopyridazine core and (Z)-acrylamide configuration distinguish it from pyridine- or oxazolone-based analogs. Methoxy groups likely balance lipophilicity and metabolic stability, making it a candidate for further optimization in drug discovery. Comparative studies with morpholino- or nitro-substituted analogs could refine target selectivity and pharmacokinetic profiles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.